molecular formula C11H13N3O2S B15184574 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)- CAS No. 116850-72-7

4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-

Cat. No.: B15184574
CAS No.: 116850-72-7
M. Wt: 251.31 g/mol
InChI Key: HMOUVELVVNRYEL-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a methylphenyl group, and a methylsulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with methylsulfonyl chloride in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole-1-carboxylic acid, while reduction of the sulfonyl group may produce 4-Methyl-3-(4-methylphenyl)-5-(methylthio)-4H-1,2,4-triazole.

Scientific Research Applications

4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial in its mechanism of action as a catalyst or inhibitor. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(4-methylphenyl)-5-(methylthio)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    4-Methyl-3-(4-methylphenyl)-5-(methylamino)-4H-1,2,4-triazole: Contains a methylamino group instead of a methylsulfonyl group.

    4-Methyl-3-(4-methylphenyl)-5-(methylcarboxyl)-4H-1,2,4-triazole: Features a methylcarboxyl group in place of the methylsulfonyl group.

Uniqueness

4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-5-methylsulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-4-6-9(7-5-8)10-12-13-11(14(10)2)17(3,15)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOUVELVVNRYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151556
Record name 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116850-72-7
Record name 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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